molecular formula C5H8O2S B3048422 Thiacyclohex-2-ene, 1,1-dioxide CAS No. 16841-51-3

Thiacyclohex-2-ene, 1,1-dioxide

Cat. No.: B3048422
CAS No.: 16841-51-3
M. Wt: 132.18 g/mol
InChI Key: SBCZDKSNSQVREF-UHFFFAOYSA-N
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Description

Thiacyclohex-2-ene, 1,1-dioxide is an organic compound with the molecular formula C5H8O2S It is a sulfur-containing heterocycle, which means it has a ring structure that includes sulfur as one of its members

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiacyclohex-2-ene, 1,1-dioxide can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring. For instance, 3-sulfolene can be used as a starting material, which undergoes a reaction with maleic anhydride in the presence of xylene as a solvent. The reaction mixture is heated to reflux for about 30 minutes, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Thiacyclohex-2-ene, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding thiol or sulfide.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (MCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield sulfoxides, while reduction with LiAlH4 can produce thiols.

Scientific Research Applications

Thiacyclohex-2-ene, 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s sulfur-containing structure makes it useful in studying sulfur metabolism and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which thiacyclohex-2-ene, 1,1-dioxide exerts its effects involves its ability to undergo oxidation and reduction reactions. These reactions can alter the compound’s structure and reactivity, allowing it to interact with various molecular targets. For instance, in biological systems, it can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Thiacyclohex-2-ene, 1,1-dioxide can be compared with other sulfur-containing heterocycles, such as thiophene and sulfolane. While thiophene is an aromatic compound with a planar structure, this compound has a non-aromatic, puckered ring structure. Sulfolane, on the other hand, is a saturated compound with a similar sulfur-containing ring but lacks the double bond present in this compound. These structural differences result in distinct chemical properties and reactivity, making this compound unique in its applications and behavior.

Similar Compounds

    Thiophene: An aromatic sulfur-containing heterocycle.

    Sulfolane: A saturated sulfur-containing heterocycle.

    Tetrahydrothiophene: A saturated analog of thiophene.

Properties

IUPAC Name

3,4-dihydro-2H-thiopyran 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c6-8(7)4-2-1-3-5-8/h2,4H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCZDKSNSQVREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CS(=O)(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70168565
Record name Thiacyclohex-2-ene, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16841-51-3
Record name Thiacyclohex-2-ene, 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016841513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiacyclohex-2-ene, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70168565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1lambda6-thiopyran-1,1-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiacyclohex-2-ene, 1,1-dioxide
Reactant of Route 2
Thiacyclohex-2-ene, 1,1-dioxide
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Thiacyclohex-2-ene, 1,1-dioxide
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Thiacyclohex-2-ene, 1,1-dioxide
Reactant of Route 5
Thiacyclohex-2-ene, 1,1-dioxide
Reactant of Route 6
Thiacyclohex-2-ene, 1,1-dioxide

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